molecular formula C16H25N3O B13932675 1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide CAS No. 32421-50-4

1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide

Cat. No.: B13932675
CAS No.: 32421-50-4
M. Wt: 275.39 g/mol
InChI Key: SEUIDLPNRJJFBX-UHFFFAOYSA-N
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Description

N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE: is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE typically involves multiple steps. One common method includes the reductive amination of 1,2,3,4-tetrahydroisoquinoline with N-(2-diethylaminoethyl)formamide under hydrogenation conditions. The reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out in an organic solvent such as ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It is also used in the development of biochemical assays to understand enzyme interactions .

Medicine: In medicinal chemistry, N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is explored for its potential therapeutic effects. It is investigated for its role in modulating neurotransmitter systems and its potential as an analgesic or anti-inflammatory agent .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including analgesia and anti-inflammatory responses .

Molecular Targets and Pathways:

Properties

CAS No.

32421-50-4

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C16H25N3O/c1-3-19(4-2)10-9-17-16(20)15-11-13-7-5-6-8-14(13)12-18-15/h5-8,15,18H,3-4,9-12H2,1-2H3,(H,17,20)

InChI Key

SEUIDLPNRJJFBX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1CC2=CC=CC=C2CN1

Origin of Product

United States

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